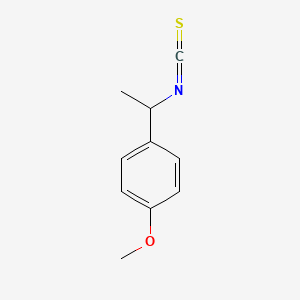
1-(4-Amino-3,3-difluoropyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a pyrrolidine ring substituted with amino and difluoro groups
Preparation Methods
The synthesis of 1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or difluoro positions, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, where fluorinated compounds impart desirable properties like increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which 1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoro groups enhance binding affinity and specificity, while the amino group can participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways, leading to the desired therapeutic or functional outcomes.
Comparison with Similar Compounds
Similar compounds to 1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone include:
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)propanone: Differing by an additional carbon in the side chain, this compound exhibits similar reactivity but may have different pharmacokinetic properties.
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)butanone: With an even longer side chain, this compound’s increased hydrophobicity can affect its solubility and interaction with biological targets.
1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanol:
The uniqueness of 1-(4-amino-3,3-difluoro-pyrrolidin-1-yl)ethanone lies in its specific balance of functional groups, which confer a combination of stability, reactivity, and biological activity that is valuable in various research and industrial contexts.
Properties
Molecular Formula |
C6H10F2N2O |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
1-(4-amino-3,3-difluoropyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H10F2N2O/c1-4(11)10-2-5(9)6(7,8)3-10/h5H,2-3,9H2,1H3 |
InChI Key |
WAJUZHVOVDTUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C(C1)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




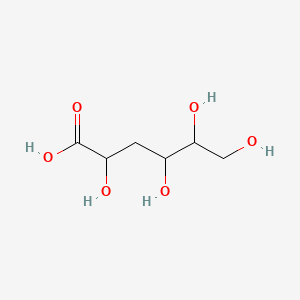


![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)
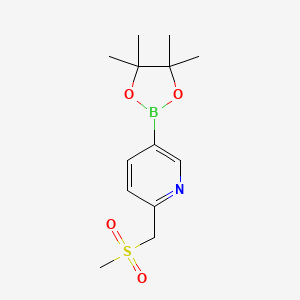

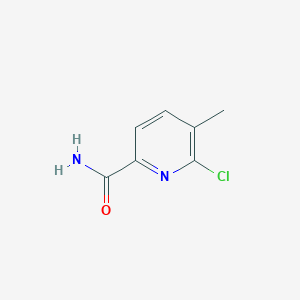
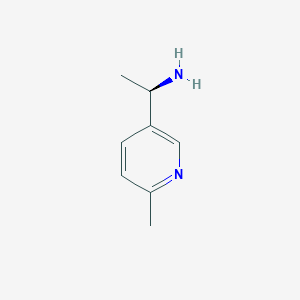
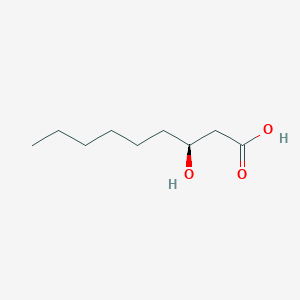
![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)
